molecular formula C18H16N6O5 B11681706 2-HO-N'-(4-Meo-3-((3-nitro-1H-1,2,4-triazol-1-YL)ME)benzylidene)benzohydrazide

2-HO-N'-(4-Meo-3-((3-nitro-1H-1,2,4-triazol-1-YL)ME)benzylidene)benzohydrazide

Cat. No.: B11681706
M. Wt: 396.4 g/mol
InChI Key: TVJIGMYUFUNCOF-AWQFTUOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

2-HO-N’-(4-Meo-3-((3-nitro-1H-1,2,4-triazol-1-YL)ME)benzylidene)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amino derivatives, hydrazine derivatives, and various substituted benzohydrazides .

Scientific Research Applications

2-HO-N’-(4-Meo-3-((3-nitro-1H-1,2,4-triazol-1-YL)ME)benzylidene)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-HO-N’-(4-Meo-3-((3-nitro-1H-1,2,4-triazol-1-YL)ME)benzylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H16N6O5

Molecular Weight

396.4 g/mol

IUPAC Name

2-hydroxy-N-[(E)-[4-methoxy-3-[(3-nitro-1,2,4-triazol-1-yl)methyl]phenyl]methylideneamino]benzamide

InChI

InChI=1S/C18H16N6O5/c1-29-16-7-6-12(8-13(16)10-23-11-19-18(22-23)24(27)28)9-20-21-17(26)14-4-2-3-5-15(14)25/h2-9,11,25H,10H2,1H3,(H,21,26)/b20-9+

InChI Key

TVJIGMYUFUNCOF-AWQFTUOYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2O)CN3C=NC(=N3)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=C2O)CN3C=NC(=N3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.